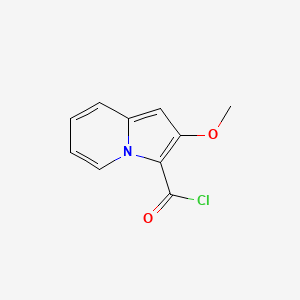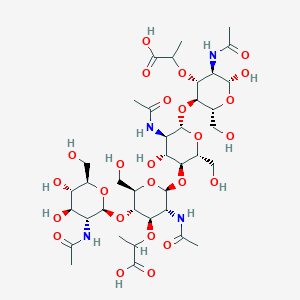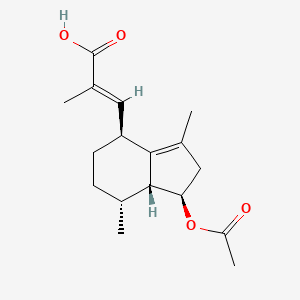
アセトキシバレレン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetoxyvalerenic acid is a sesquiterpenoid compound found in the roots of the Valeriana officinalis plant, commonly known as valerian. This compound is one of the primary active constituents responsible for the sedative and anxiolytic effects of valerian root extracts. Acetoxyvalerenic acid is structurally characterized by the presence of an acetoxy group attached to the valerenic acid backbone, contributing to its unique pharmacological properties .
科学的研究の応用
Acetoxyvalerenic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in chromatographic analysis for the quality control of valerian root extracts.
Biology: Studied for its potential role in modulating gamma-aminobutyric acid (GABA) receptors, contributing to its sedative and anxiolytic effects.
Medicine: Investigated for its potential use in developing natural sedative and anxiolytic pharmaceuticals.
Industry: Utilized in the production of valerian-based dietary supplements and herbal remedies
作用機序
Target of Action
Acetoxyvalerenic Acid, a derivative of valerenic acid, primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system . Acetoxyvalerenic Acid also interacts with the 5-HT 5A receptor , a serotonin receptor subtype distributed in the suprachiasmatic nucleus, a tiny brain region implicated in the sleep-wake cycle .
Mode of Action
Acetoxyvalerenic Acid interacts with its targets in a unique way. Instead, it binds to identical binding sites . This interaction with GABA-A receptors is thought to contribute to the anxiolytic effects of valerian extracts . The addition of acetoxyvalerenic acid has been found to abolish the anxiolytic action of valerenic acid .
Biochemical Pathways
The primary biochemical pathway affected by Acetoxyvalerenic Acid is the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is known for its inhibitory effects on neuronal activity. By interacting with GABA-A receptors, Acetoxyvalerenic Acid can influence this pathway and potentially alter neuronal excitability .
Pharmacokinetics
It is known that the compound is a lipid found in the essential oil of the valerian plant . This suggests that it may be lipophilic and could potentially cross the blood-brain barrier. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acetoxyvalerenic Acid.
生化学分析
Biochemical Properties
Acetoxyvalerenic Acid plays a role in biochemical reactions, particularly in the context of sedative activity . It interacts with enzymes and proteins, contributing to its biochemical effects. For instance, it has been shown to exhibit sedative activity, often used as an indicator of medicinal quality .
Cellular Effects
The effects of Acetoxyvalerenic Acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of glucose and lipid metabolism .
Molecular Mechanism
At the molecular level, Acetoxyvalerenic Acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its molecular weight is 292.37 g/mol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetoxyvalerenic Acid change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, it has been found that the yield of total valerenic acids under certain conditions was about 85% of that achieved by percolation .
Dosage Effects in Animal Models
The effects of Acetoxyvalerenic Acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Acetoxyvalerenic Acid is involved in metabolic pathways, interacting with enzymes or cofactors . It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Acetoxyvalerenic Acid is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Acetoxyvalerenic Acid and any effects on its activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through the acetylation of valerenic acid. The process involves the reaction of valerenic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of acetoxyvalerenic acid primarily involves the extraction of valerenic acid from valerian roots, followed by its chemical modification. Supercritical fluid extraction using carbon dioxide is a common method for obtaining valerenic acid from valerian roots. This method is preferred due to its efficiency and ability to produce high-purity extracts. The extracted valerenic acid is then acetylated to produce acetoxyvalerenic acid .
Types of Reactions:
Oxidation: Acetoxyvalerenic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of acetoxyvalerenic acid can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The acetoxy group in acetoxyvalerenic acid can be substituted with other functional groups through nucleophilic substitution reactions. .
Major Products Formed:
Oxidation Products: Oxidized derivatives of acetoxyvalerenic acid.
Reduction Products: Reduced derivatives of acetoxyvalerenic acid.
Substitution Products: Derivatives with substituted functional groups
類似化合物との比較
Valerenic Acid: The parent compound of acetoxyvalerenic acid, also found in valerian roots, with similar sedative and anxiolytic properties.
Hydroxyvalerenic Acid: Another derivative of valerenic acid, differing by the presence of a hydroxyl group instead of an acetoxy group.
Valerenal: A related compound with an aldehyde functional group, contributing to the overall pharmacological profile of valerian extracts
Uniqueness: Acetoxyvalerenic acid is unique due to its specific acetoxy functional group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other valerenic acid derivatives .
特性
CAS番号 |
84638-55-1 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC名 |
(E)-3-[(1S,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14+,16+/m1/s1 |
InChIキー |
VBBXZFLAYWAXSK-RONQOHQESA-N |
異性体SMILES |
C[C@@H]1CC[C@H](C2=C(C[C@@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |
SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
正規SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
同義語 |
(Z)-3-(1-Acetoxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylacrylic Acid; Acetylvalerenolic Acid; [1R-[1α,4α(E),7β,7aα]]-3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


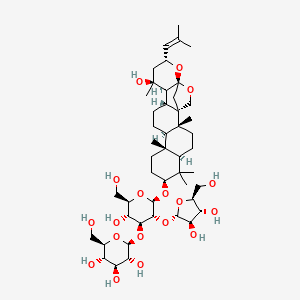
![2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide](/img/structure/B569784.png)
![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)
![8-Oxatricyclo[4.3.0.07,9]nona-1,3,5-triene, 7-methoxy-](/img/new.no-structure.jpg)


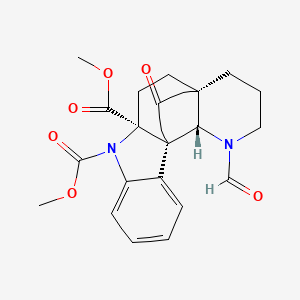
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
![(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569799.png)
